molecular formula C15H17N3O2S B251995 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide

6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide

Cat. No. B251995
M. Wt: 303.4 g/mol
InChI Key: KFORUKBQCKGPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide, also known as MT-477, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been studied for its potential use in treating various diseases.

Mechanism of Action

6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide works by inhibiting the activity of PARP, which is involved in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, this mechanism can be exploited to promote cell survival and proliferation. By inhibiting PARP, 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide can prevent DNA repair in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide has been shown to have anti-tumor activity in preclinical studies. It has been studied in various cancer cell lines and has shown to induce cell death in a dose-dependent manner. 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown promising results in preclinical studies, making it a potential candidate for further development. However, there are also limitations to using 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide research. One potential direction is to study its use in combination with other chemotherapeutic agents to improve its efficacy. Another direction is to study its use in specific cancer types to determine its potential as a targeted therapy. Further research is also needed to determine the safety and efficacy of 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide in humans, and clinical trials are needed to evaluate its potential as a cancer treatment.

Synthesis Methods

6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide can be synthesized using a multi-step process. The first step involves the synthesis of 6-methyl-nicotinic acid, which is then converted to 6-methyl-nicotinoyl chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the desired product. The final step involves the amidation of the carboxylic acid using 3-aminopropylamine to obtain 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide.

Scientific Research Applications

6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in various cellular processes such as DNA repair and cell death. PARP inhibitors have been studied for their potential use in cancer treatment, and 6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide has shown promising results in preclinical studies.

properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

6-methyl-N-[3-(thiophene-2-carbonylamino)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H17N3O2S/c1-11-5-6-12(10-18-11)14(19)16-7-3-8-17-15(20)13-4-2-9-21-13/h2,4-6,9-10H,3,7-8H2,1H3,(H,16,19)(H,17,20)

InChI Key

KFORUKBQCKGPMX-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

Origin of Product

United States

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